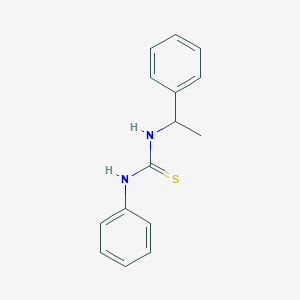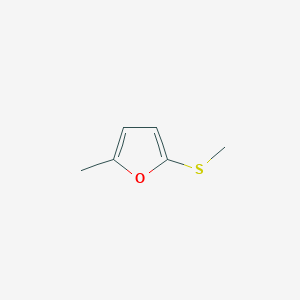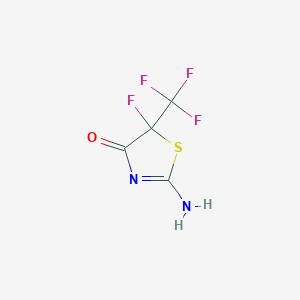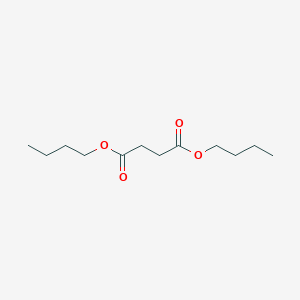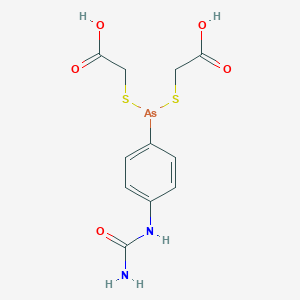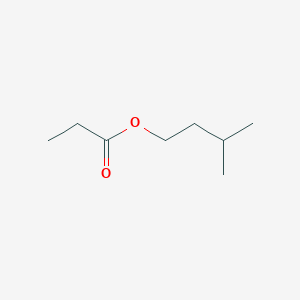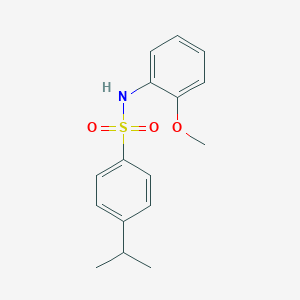
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MPB is a sulfonamide derivative that has been synthesized and studied extensively for its unique properties.
Applications De Recherche Scientifique
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied extensively for its potential applications in various fields of scientific research. One of the primary areas of interest is its use as a tool for studying the role of carbonic anhydrase enzymes in biological systems. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to inhibit the activity of carbonic anhydrase enzymes, which play a crucial role in regulating pH balance in the body. This inhibition can be used to study the effects of altered pH on various biological processes.
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has also been studied for its potential use as a therapeutic agent in the treatment of various diseases. It has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been studied for its potential use in the treatment of glaucoma, as it has been shown to reduce intraocular pressure.
Mécanisme D'action
The mechanism of action of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the inhibition of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a crucial role in regulating pH balance in the body by catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting the activity of carbonic anhydrase enzymes, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide disrupts this process, leading to alterations in pH balance.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide are primarily related to its inhibition of carbonic anhydrase enzymes. This inhibition can lead to alterations in pH balance in the body, which can have a range of effects on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have anti-inflammatory and anti-cancer properties, which may be related to its ability to inhibit carbonic anhydrase enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its ability to selectively inhibit carbonic anhydrase enzymes. This allows researchers to study the effects of altered pH on various biological processes. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has been shown to have low toxicity, making it a safe and reliable tool for scientific research.
One of the limitations of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide for lab experiments is its limited solubility in aqueous solvents. This can make it difficult to work with in certain experimental setups. Additionally, N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide has a relatively short half-life, which can limit its usefulness in certain experiments.
Orientations Futures
There are several future directions for research on N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. One area of interest is the development of new drugs based on the structure of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide. Its anti-inflammatory and anti-cancer properties make it a promising candidate for the development of new therapies.
Another area of interest is the study of the effects of altered pH on various biological processes. N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be used as a tool to study the role of carbonic anhydrase enzymes in pH regulation and its effects on various biological processes.
Finally, the development of new methods for synthesizing N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide and its derivatives could lead to new applications and potential therapeutic agents.
Méthodes De Synthèse
The synthesis of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide involves the reaction of 2-methoxyaniline with 4-(propan-2-yl)benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, resulting in the formation of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide as a white solid. The purity of N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide can be increased by recrystallization from a suitable solvent.
Propriétés
Numéro CAS |
5483-22-7 |
|---|---|
Nom du produit |
N-(2-Methoxyphenyl)-4-propan-2-YL-benzenesulfonamide |
Formule moléculaire |
C16H19NO3S |
Poids moléculaire |
305.4 g/mol |
Nom IUPAC |
N-(2-methoxyphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H19NO3S/c1-12(2)13-8-10-14(11-9-13)21(18,19)17-15-6-4-5-7-16(15)20-3/h4-12,17H,1-3H3 |
Clé InChI |
BLXBVIFEGDKVLQ-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
SMILES canonique |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




